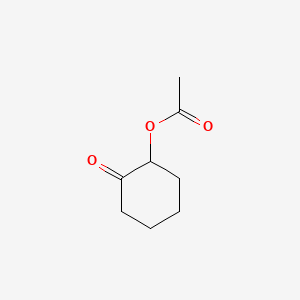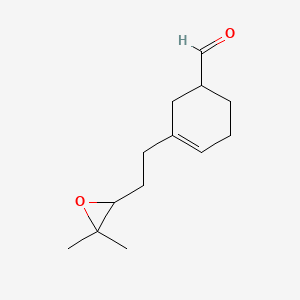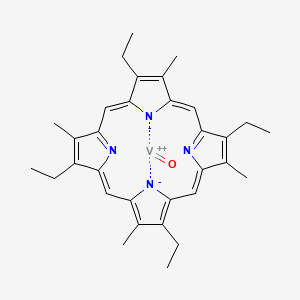
Vanadium(iv)etioporphyrin iii oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vanadium(iv)etioporphyrin iii oxide is a complex compound that belongs to the class of metalloporphyrins. It is characterized by the presence of vanadium in the +4 oxidation state coordinated to an etioporphyrin ligand.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Vanadium(iv)etioporphyrin iii oxide typically involves the reaction of vanadium precursors with etioporphyrin ligands under controlled conditions. One common method includes the use of vanadium oxytrichloride (VOCl3) as a vanadium source, which reacts with etioporphyrin in the presence of a base such as pyridine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the vanadium center .
Industrial Production Methods
the principles of coordination chemistry and metalloporphyrin synthesis can be scaled up for larger production if needed .
化学反应分析
Types of Reactions
Vanadium(iv)etioporphyrin iii oxide undergoes various types of chemical reactions, including:
Oxidation: The vanadium center can be oxidized to higher oxidation states, such as +5.
Reduction: The compound can be reduced to lower oxidation states, such as +3.
Substitution: Ligands coordinated to the vanadium center can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of coordinating solvents or bases to facilitate ligand exchange .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield vanadium(v)etioporphyrin iii oxide, while reduction can produce vanadium(iii)etioporphyrin iii oxide .
科学研究应用
Vanadium(iv)etioporphyrin iii oxide has a wide range of scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as sensors and electronic devices.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anticancer agent and in the treatment of diabetes.
Biology: It is used in studies of metalloproteins and enzyme mimetics, providing insights into the role of metal ions in biological systems .
作用机制
The mechanism of action of Vanadium(iv)etioporphyrin iii oxide involves its ability to interact with various molecular targets and pathways. In catalysis, the vanadium center can facilitate electron transfer processes, enabling the activation of substrates and the formation of reactive intermediates. In biological systems, the compound can mimic the activity of natural metalloenzymes, interacting with proteins and other biomolecules to exert its effects .
相似化合物的比较
Vanadium(iv)etioporphyrin iii oxide can be compared with other metalloporphyrins and vanadium compounds, such as:
Vanadium(v)etioporphyrin iii oxide: Similar in structure but with vanadium in the +5 oxidation state, leading to different reactivity and applications.
Vanadium(iii)etioporphyrin iii oxide:
Other Metalloporphyrins: Compounds like iron(iii)etioporphyrin iii oxide and manganese(iv)etioporphyrin iii oxide, which have different metal centers but similar porphyrin ligands
This compound stands out due to its unique combination of vanadium’s redox properties and the stability provided by the etioporphyrin ligand, making it a versatile compound for various scientific and industrial applications .
属性
分子式 |
C32H36N4OV |
|---|---|
分子量 |
543.6 g/mol |
IUPAC 名称 |
oxovanadium(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,24-diide |
InChI |
InChI=1S/C32H36N4.O.V/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;;/h13-16H,9-12H2,1-8H3;;/q-2;;+2 |
InChI 键 |
FIQWMFSKKLPDIK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C(=C3CC)C)C.O=[V+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-3-cyclobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15341545.png)
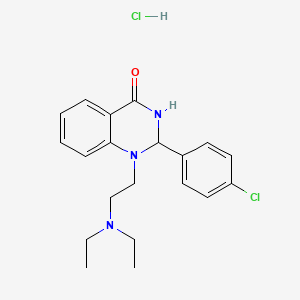
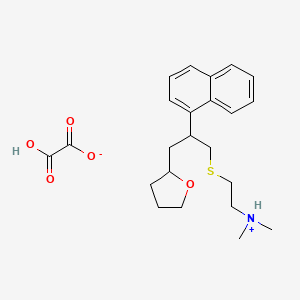
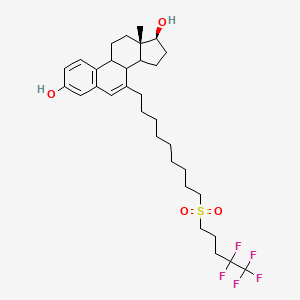
![5,7-Dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B15341567.png)

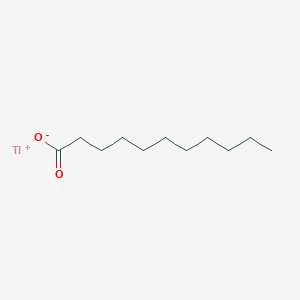
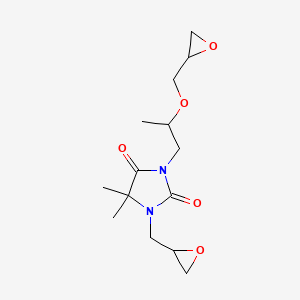
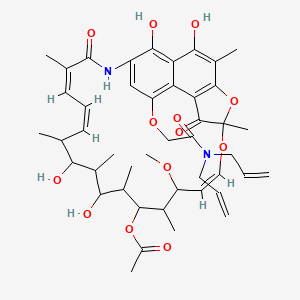
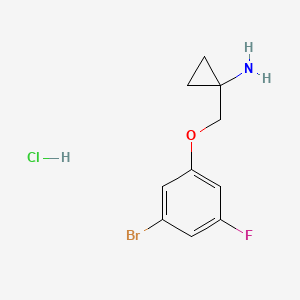
![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-diphenylthiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B15341611.png)

